molecular formula C9H17N3O4 B14736721 D-Alanyl-L-alanyl-D-alanine CAS No. 6892-45-1

D-Alanyl-L-alanyl-D-alanine

Cat. No.: B14736721
CAS No.: 6892-45-1
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-NGJCXOISSA-N
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Description

D-Alanyl-L-alanyl-D-alanine is a tripeptide composed of three amino acids: D-alanine, L-alanine, and D-alanine. This compound is significant in the study of bacterial cell wall synthesis, particularly in the formation of peptidoglycan, which is a crucial component of the bacterial cell wall. The presence of D-alanine residues in the peptide chain is essential for the cross-linking of peptidoglycan strands, providing structural integrity and resistance to osmotic pressure in bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-L-alanyl-D-alanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of protected amino acids, which are sequentially coupled using peptide bond-forming reagents such as carbodiimides or active esters. The protecting groups are then removed to yield the desired tripeptide .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus licheniformis, are genetically engineered to overexpress the enzymes required for the synthesis of this tripeptide. The fermentation process is optimized to maximize yield and purity, and the product is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-L-alanyl-D-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include individual amino acids, modified peptides, and various oxidation products.

Scientific Research Applications

D-Alanyl-L-alanyl-D-alanine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and degradation. In biology, it plays a crucial role in understanding bacterial cell wall synthesis and antibiotic resistance mechanisms .

In medicine, this compound is a target for developing new antibiotics. Compounds that inhibit the synthesis of this tripeptide can effectively disrupt bacterial cell wall formation, leading to the development of novel antibacterial agents . In the industry, it is used in the production of bioactive compounds and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of D-Alanyl-L-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. The tripeptide is synthesized by the enzyme D-alanyl-D-alanine ligase, which catalyzes the formation of the peptide bond between D-alanine residues. This process is essential for the cross-linking of peptidoglycan strands, providing structural integrity to the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanyl-L-alanyl-D-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the formation of cross-links between peptidoglycan strands. This tripeptide’s presence is crucial for maintaining the structural integrity and resistance to osmotic pressure in bacterial cells, making it a valuable target for antibiotic development .

Properties

CAS No.

6892-45-1

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1

InChI Key

BYXHQQCXAJARLQ-NGJCXOISSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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